

Spectroscopic Profile of 2,4,6-Trifluoroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2,4,6-Trifluoroaniline	
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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,6-Trifluoroaniline** (CAS No. 363-81-5), a crucial building block in pharmaceutical and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,4,6- Trifluoroaniline**. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Data

The ¹H NMR spectrum of **2,4,6-Trifluoroaniline** in chloroform-d (CDCl₃) exhibits signals corresponding to the aromatic protons and the amine protons.

Parameter	¹ H NMR (399.65 MHz, CDCl ₃)[1]	¹H NMR (89.56 MHz, CDCl₃) [1]
Aromatic Protons (δ, ppm)	6.628	6.621
Amine Protons (δ, ppm)	3.55	3.50



¹³C NMR Data

While a specific experimental spectrum for **2,4,6-Trifluoroaniline** was not found in the searched literature, the expected chemical shifts can be inferred from data on similar fluorinated aromatic amines. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants, and their chemical shifts will be significantly influenced by the strong electronegativity of the fluorine atoms. The carbon atom attached to the amino group is also expected to have a distinct chemical shift.

¹⁹F NMR Data

Similar to the ¹³C NMR data, a specific experimental spectrum for **2,4,6-Trifluoroaniline** was not readily available in the searched literature. For fluorinated aniline derivatives, the ¹⁹F chemical shifts are sensitive to the electronic environment and the substitution pattern on the aromatic ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **2,4,6-Trifluoroaniline** provides valuable information about its functional groups. The key absorption bands are characteristic of the N-H and C-F bonds, as well as the aromatic ring.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400-3500	N-H stretch (asymmetric and symmetric)	Medium
1600-1650	N-H bend	Medium
1500-1600	C=C stretch (aromatic)	Medium-Strong
1100-1400	C-F stretch	Strong
1000-1200	C-N stretch	Medium

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).



Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,4,6-Trifluoroaniline** reveals a distinct fragmentation pattern that is useful for its identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)[3]	Possible Fragment
147	100.0	[M] ⁺ (Molecular Ion)
146	7.1	[M-H] ⁺
127	16.5	[M-HF] ⁺
120	11.5	[C ₅ H ₂ F ₂ N] ⁺
119	14.2	[C₅HF₂N]+
100	24.1	[C₅H₂FN]+
99	7.2	[C₅HFN]+

The fragmentation is initiated by the loss of a hydrogen atom or a molecule of hydrogen fluoride from the molecular ion. Subsequent fragmentations involve the loss of fluorine and cyano moieties.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of 2,4,6-Trifluoroaniline (typically 5-25 mg) is dissolved in a
 deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H). Standard pulse sequences are used for ¹H, ¹³C, and ¹9F NMR.



 Data Processing: The raw data is Fourier transformed, and the resulting spectra are phaseand baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

- Sample Preparation: For a solid sample like 2,4,6-Trifluoroaniline, a KBr pellet is prepared
 by grinding a small amount of the sample with dry potassium bromide and pressing the
 mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR)
 accessory can be used by placing the solid sample directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

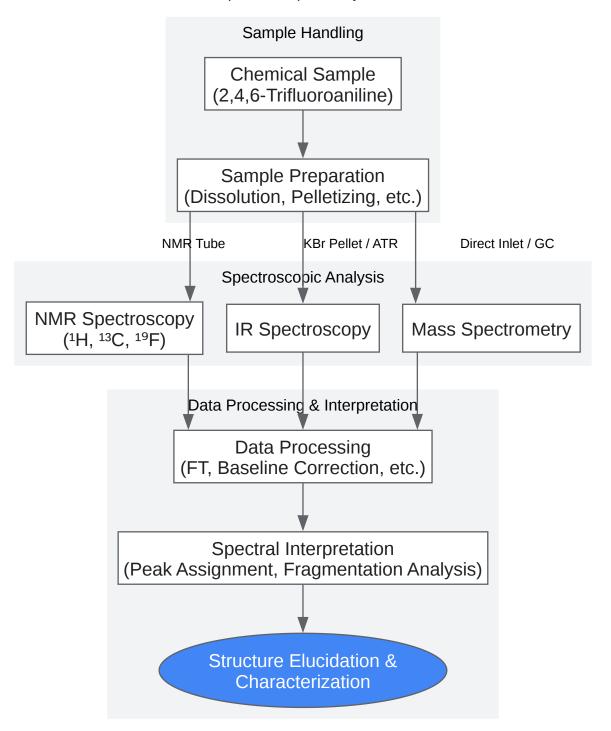
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV) to generate positively charged ions (electron ionization, EI).
- Mass Analysis: The generated ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like **2,4,6- Trifluoroaniline** is depicted in the following diagram.



General Spectroscopic Analysis Workflow



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General Spectroscopic Analysis Workflow



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